molecular formula C37H50O7Si B13858244 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate

7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate

Cat. No.: B13858244
M. Wt: 634.9 g/mol
InChI Key: DISUKRUYKWQEST-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a naturally occurring flavonoid found in Cannabis sativa. This compound is known for its potential anti-inflammatory properties and is often used in research related to pain and inflammation. The addition of the tert-Butyldimethylsilyl and pivalate groups enhances its stability and bioavailability, making it a valuable compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate typically involves multiple steps, starting from Cannflavin A. The process includes the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride and the esterification of carboxyl groups with pivalic anhydride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate involves the inhibition of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate stands out due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The addition of the tert-Butyldimethylsilyl and pivalate groups not only improves its pharmacokinetic properties but also makes it a more versatile compound for various research applications.

Properties

Molecular Formula

C37H50O7Si

Molecular Weight

634.9 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-30(44-45(11,12)37(7,8)9)22-32-33(34(26)39)27(38)21-29(42-32)25-17-19-28(31(20-25)41-10)43-35(40)36(4,5)6/h14,16-17,19-22,39H,13,15,18H2,1-12H3/b24-16+

InChI Key

DISUKRUYKWQEST-LFVJCYFKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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